2-Chloro-1-methyl-4-(4-methylphenyl)benzene
Overview
Description
2-Chloro-1-methyl-4-(4-methylphenyl)benzene, also known by its IUPAC name 3-chloro-4,4’-dimethyl-1,1’-biphenyl, is an organic compound with the molecular formula C14H13Cl. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene typically involves the chlorination of 4,4’-dimethylbiphenyl. One common method includes the following steps:
Starting Material: 4,4’-dimethylbiphenyl.
Chlorination: The reaction is carried out using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Reaction Conditions: The reaction is usually performed at a temperature range of 50-70°C to ensure selective chlorination at the desired position on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves:
Continuous Chlorination: Chlorine gas is continuously fed into a reactor containing 4,4’-dimethylbiphenyl and a catalyst.
Temperature Control: Maintaining a consistent temperature to avoid over-chlorination and ensure high purity of the product.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-4-(4-methylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-methyl-1-(4-methylphenyl)benzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4,4’-dimethylbiphenyl.
Scientific Research Applications
2-Chloro-1-methyl-4-(4-methylphenyl)benzene is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Employed in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-methyl-4-(4-methylphenyl)benzene exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-2-(4-methylphenyl)benzene
- 2-Chloro-1-methyl-4-(3-methylphenyl)benzene
- 2-Bromo-1-methyl-4-(4-methylphenyl)benzene
Uniqueness
2-Chloro-1-methyl-4-(4-methylphenyl)benzene is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity profiles in substitution and oxidation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-1-methyl-4-(4-methylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZUSHAMYHPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710477 | |
Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92189-88-3 | |
Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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